1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
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Overview
Description
1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The presence of the fluoroethyl group adds unique properties to the molecule, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and other advanced industrial techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Tropane Alkaloids: A family of compounds with a similar bicyclic structure, known for their diverse biological activities.
Uniqueness
1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring high specificity and potency.
Properties
IUPAC Name |
1-[3-(2-fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-2-12(15)14-10-3-4-11(14)8-9(7-10)5-6-13/h2,9-11H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFIRBLJRZVKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1C2CCC1CC(C2)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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